molecular formula C25H20N6O B1671810 IN-1130 CAS No. 868612-83-3

IN-1130

カタログ番号: B1671810
CAS番号: 868612-83-3
分子量: 420.5 g/mol
InChIキー: RYKSGWSKILPDDY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

IN-1130 is a highly selective inhibitor of the transforming growth factor-beta type I receptor kinase, also known as activin receptor-like kinase 5. This compound has shown significant potential in inhibiting the phosphorylation of Smad3, a protein involved in the transforming growth factor-beta signaling pathway. This compound has been studied for its ability to suppress renal fibrosis and block breast cancer lung metastasis .

科学的研究の応用

IN-1130 has a wide range of scientific research applications, including:

作用機序

IN-1130は、形質転換成長因子-β型I受容体キナーゼを選択的に阻害することにより、その効果を発揮します。この阻害は、Smad3のリン酸化を防ぎ、それによって下流のシグナル伝達経路をブロックします。分子標的には、形質転換成長因子-β受容体と関連するシグナル伝達タンパク質が含まれます。 この経路には、形質転換成長因子-β/Smadシグナル伝達経路が含まれ、増殖、分化、アポトーシスなどのさまざまな細胞プロセスにおいて重要な役割を果たしています .

類似化合物:

    SB-431542: 形質転換成長因子-β型I受容体キナーゼの別の選択的阻害剤。

    LY-364947: 形質転換成長因子-βシグナル伝達経路に対する同様の阻害効果を持つ化合物。

This compoundのユニークさ: this compoundは、形質転換成長因子-β型I受容体キナーゼを阻害する際の高い選択性と効力によりユニークです。 腎線維症や癌転移などの病状の前臨床試験で著しい有効性を示しており、科学研究と潜在的な治療的応用にとって貴重なツールとなっています .

生化学分析

Biochemical Properties

IN-1130 plays a significant role in biochemical reactions, particularly in the inhibition of ALK5-mediated Smad3 phosphorylation . It interacts with the kinase domain of ALK5 and inhibits its phosphorylation of casein . The nature of these interactions is inhibitory, with this compound acting as a potent inhibitor of ALK5 .

Cellular Effects

This compound has been observed to have profound effects on various types of cells and cellular processes. It influences cell function by attenuating TGFβ/Smad signaling, thereby inhibiting cell migration and invasion . It also impacts gene expression by inhibiting the phosphorylation and nuclear translocation of TGF-β-stimulated Smad2 in HepG2 and 4T1 cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the ALK5 receptor. It inhibits the phosphorylation of Smad3 mediated by ALK5, thereby suppressing the TGF-β signaling pathway . This inhibition leads to changes in gene expression, impacting cellular functions and processes .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in rats with unilateral ureteral obstruction, this compound administered at doses of 10 and 20 mg/kg/day was found to reduce interstitial fibrosis and other morphological changes .

Metabolic Pathways

Given its role as an ALK5 inhibitor, it likely interacts with enzymes and cofactors within the TGF-β signaling pathway .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not explicitly detailed in the available literature. Given its role as an inhibitor of the ALK5 receptor, it is likely that it interacts with this receptor at the cellular level .

Subcellular Localization

As an inhibitor of the ALK5 receptor, it is likely that it localizes to the areas where this receptor is present within the cell .

準備方法

合成経路と反応条件: IN-1130の合成には、重要な中間体の形成とその後の特定の条件下での反応を含む、複数のステップが含まれます。詳細な合成経路と反応条件は機密情報であり、通常、有機溶媒、触媒、および制御された温度および圧力条件の使用を伴います。

工業生産方法: this compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われます。これには、安全性と費用対効果を確保しながら、収率と純度を最大化するように反応条件を最適化することが含まれます。プロセスには、業界基準を満たすための結晶化、精製、品質管理などのステップが含まれる場合があります。

化学反応の分析

反応の種類: IN-1130は、次のようなさまざまな化学反応を起こします。

    酸化: this compoundは、特定の条件下で酸化されて酸化誘導体になる可能性があります。

    還元: 還元反応は、this compoundを還元型に変換できます。

    置換: this compoundは、官能基が他の基に置き換えられる置換反応に関与できます。

一般的な試薬と条件:

    酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

    還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

    置換: ハロゲンや求核剤などの試薬が制御された条件下で使用されます。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化は酸化誘導体を生成する可能性があり、還元はthis compoundの還元型を生成する可能性があります。

4. 科学研究の応用

This compoundは、次のような幅広い科学研究の応用を持っています。

類似化合物との比較

    SB-431542: Another selective inhibitor of the transforming growth factor-beta type I receptor kinase.

    LY-364947: A compound with similar inhibitory effects on the transforming growth factor-beta signaling pathway.

Uniqueness of IN-1130: this compound is unique due to its high selectivity and potency in inhibiting the transforming growth factor-beta type I receptor kinase. It has shown significant efficacy in preclinical studies for conditions like renal fibrosis and cancer metastasis, making it a valuable tool for scientific research and potential therapeutic applications .

特性

IUPAC Name

3-[[5-(6-methylpyridin-2-yl)-4-quinoxalin-6-yl-1H-imidazol-2-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N6O/c1-15-4-2-7-20(29-15)24-23(17-8-9-19-21(14-17)28-11-10-27-19)30-22(31-24)13-16-5-3-6-18(12-16)25(26)32/h2-12,14H,13H2,1H3,(H2,26,32)(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYKSGWSKILPDDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2=C(N=C(N2)CC3=CC(=CC=C3)C(=O)N)C4=CC5=NC=CN=C5C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868612-83-3
Record name IN-1130
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0868612833
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IN-1130
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KW4O83PQ97
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
IN-1130
Reactant of Route 2
IN-1130
Reactant of Route 3
IN-1130
Reactant of Route 4
Reactant of Route 4
IN-1130
Reactant of Route 5
IN-1130
Reactant of Route 6
IN-1130
Customer
Q & A

Q1: What is the primary target of IN-1130?

A1: this compound specifically inhibits ALK5 [].

Q2: How does this compound affect the TGF-β1 signaling pathway?

A2: By inhibiting ALK5, this compound disrupts the TGF-β1 signaling pathway. This pathway plays a critical role in various cellular processes, including cell growth, differentiation, and fibrosis [].

Q3: What are the downstream effects of this compound's inhibition of ALK5?

A3: Inhibiting ALK5 with this compound prevents the phosphorylation of SMAD2 and SMAD3, key downstream signaling molecules in the TGF-β1 pathway. This inhibition, in turn, hinders the translocation of SMAD proteins from the cytoplasm to the nucleus, ultimately disrupting the transcription of profibrotic genes [].

Q4: What is the significance of inhibiting SMAD2/3 phosphorylation and nuclear translocation?

A4: SMAD2/3 phosphorylation and subsequent nuclear translocation are crucial steps in the TGF-β1 pathway's activation of profibrotic gene expression. Preventing these events effectively reduces the production of extracellular matrix proteins like collagen, thus exhibiting an anti-fibrotic effect [].

Q5: What is the molecular formula and weight of this compound?

A5: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of this compound. Further investigation into chemical databases and literature would be necessary to obtain this information.

Q6: Is there any spectroscopic data available for this compound?

A6: The provided research papers do not include spectroscopic data for this compound. Techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) would be needed to elucidate its structural characteristics.

Q7: Are there studies on the material compatibility and stability of this compound under various conditions?

A7: The provided research papers primarily focus on the biological activity of this compound and do not delve into its material compatibility or stability under different conditions. Further research is needed to investigate these aspects.

Q8: Has this compound demonstrated any catalytic properties, and are there potential applications based on these properties?

A8: The research papers do not report on catalytic properties for this compound. Its primary focus remains on its role as an ALK5 inhibitor in biological contexts.

Q9: Have computational chemistry and modeling techniques been applied to study this compound?

A9: The research papers do not provide information on the use of computational chemistry or modeling for this compound. Such techniques could provide insights into its molecular interactions, binding affinities, and potential for structural modifications.

Q10: Have any structure-activity relationship (SAR) studies been conducted on this compound?

A10: The research papers do not specifically mention SAR studies for this compound. Exploring structural modifications and their impact on activity and selectivity could be valuable for future drug development efforts.

Q11: What is known about the stability of this compound and formulation strategies to improve its stability, solubility, or bioavailability?

A11: The provided research papers do not discuss this compound's stability or formulation approaches. Investigations into its stability under various storage conditions and development of suitable formulations would be crucial for its potential therapeutic application.

Q12: Is there information available on SHE (Safety, Health, and Environment) regulations compliance, risk minimization, and responsible practices related to this compound?

A12: The provided research papers focus primarily on the biological activity of this compound and do not provide details on SHE regulations compliance or risk assessments. Addressing these aspects is crucial during the development of any potential therapeutic agent.

Q13: What is known about the pharmacokinetics and pharmacodynamics (PK/PD) of this compound, including its ADME profile (absorption, distribution, metabolism, excretion) and in vivo activity and efficacy?

A13: The research papers do not provide specific details on the PK/PD profile of this compound. Comprehensive studies are necessary to characterize its absorption, distribution, metabolism, excretion, and ultimately, its efficacy and safety profile in vivo.

Q14: What in vitro and in vivo studies have been conducted to evaluate the efficacy of this compound?

A14: One study used fibroblasts derived from human Peyronie's plaque, a fibrotic condition. This compound effectively inhibited TGF-β1-induced extracellular matrix protein production in these cells, suggesting potential therapeutic benefit for Peyronie's disease [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。